molecular formula C11H22N6O4 B1588350 Arginyl-Glutamine CAS No. 2483-17-2

Arginyl-Glutamine

Numéro de catalogue B1588350
Numéro CAS: 2483-17-2
Poids moléculaire: 302.33 g/mol
Clé InChI: PMGDADKJMCOXHX-BQBZGAKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arginyl-Glutamine (Arg-Gln) is a dipeptide consisting of two amino acids, arginine and glutamine. It is a unique molecule with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. Arg-Gln has been shown to have numerous effects on cellular metabolism, protein synthesis, and immune function.

Applications De Recherche Scientifique

Neonatal Care and Development

Arginyl-Glutamine (Arg-Gln) has been studied for its potential benefits in neonatal care, particularly for premature infants. Supplementation with Arg-Gln has resulted in improved clinical outcomes, such as inhibiting the development of abnormal pre-retinal neovascularization in oxygen-induced retinopathy (OIR) models .

Ophthalmology

In ophthalmological research, Arg-Gln has been examined for its effects on vascular endothelial growth factor (VEGF) levels in human retinal pigment epithelial cell cultures. It has shown promise in inhibiting neovascularization, which is a critical factor in diseases such as diabetic retinopathy .

Gastrointestinal Health

Arg-Gln has been investigated for its therapeutic potential in treating small intestinal hypoxic injury. It combines the benefits of both arginine and glutamine amino acids and has shown effectiveness in rodent models for hyperoxia-induced damage to the lungs and intestines .

Mécanisme D'action

Target of Action

Arginyl-Glutamine, a dipeptide composed of the amino acids arginine and glutamine, plays a significant role in various biological processes. Its primary targets include immune cells such as macrophages, dendritic cells, and T cells . Arginyl-Glutamine also targets the gastrointestinal tract, particularly in conditions like colitis .

Mode of Action

Arginyl-Glutamine interacts with its targets in a way that enhances antioxidant function and inhibits nuclear factor-kappaB (NF-κB), a protein complex that controls the transcription of DNA . This interaction results in a reduction of inflammation and an improvement in cell viability and monolayer permeability .

Biochemical Pathways

Arginyl-Glutamine is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Arginyl-Glutamine also affects the glutamate/gamma-amino butyric acid cycle . These pathways and their downstream effects are crucial for various cellular functions, including energy production, redox homeostasis, and cell proliferation .

Pharmacokinetics

It’s known that the bioavailability of arginyl-glutamine can be influenced by various factors, including the method of administration

Result of Action

The action of Arginyl-Glutamine at the molecular and cellular level results in a range of effects. It enhances the antioxidant system, reduces proinflammatory cytokines, and protects against conditions like colitis . Arginyl-Glutamine also impacts cell survival and proliferation, neurotransmission, and immunity .

Action Environment

The action, efficacy, and stability of Arginyl-Glutamine can be influenced by various environmental factors. For instance, the mode of delivery, environmental factors, and nutritional factors can affect the colonization process of the gastrointestinal tract, which in turn can influence the action of Arginyl-Glutamine

Propriétés

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O4/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGDADKJMCOXHX-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427206
Record name Arginyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arginyl-Glutamine

CAS RN

2483-17-2
Record name L-Arginyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginyl-Glutamine Dipeptide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H694N9A9AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arginylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginyl-Glutamine
Reactant of Route 2
Reactant of Route 2
Arginyl-Glutamine
Reactant of Route 3
Reactant of Route 3
Arginyl-Glutamine
Reactant of Route 4
Reactant of Route 4
Arginyl-Glutamine
Reactant of Route 5
Reactant of Route 5
Arginyl-Glutamine
Reactant of Route 6
Arginyl-Glutamine

Q & A

Q1: What are the primary mechanisms of action attributed to Arg-Gln's beneficial effects in preclinical models?

A1: Research suggests that Arg-Gln may exert its effects through several interconnected mechanisms:

  • Antioxidant activity: Arg-Gln supplementation has been shown to reduce oxidative stress and enhance the antioxidant system in models of colitis [] and hyperoxia-induced injury [, ]. This is likely linked to its ability to increase retinal docosahexaenoic acid (DHA) and neuroprotectin D1 (NPD1), a potent antioxidant derived from DHA [].
  • Anti-inflammatory effects: Arg-Gln has demonstrated the ability to reduce inflammatory markers, such as myeloperoxidase (MPO) activity and inflammatory cytokine levels, in models of hyperoxia-induced injury [, ] and colitis [].
  • Inhibition of NF-κB signaling: Arg-Gln appears to suppress the activation of the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammation []. This effect may be linked to its ability to inhibit IKK phosphorylation, a crucial step in NF-κB activation [].
  • Modulation of cell signaling: In a mouse model of retinopathy of prematurity (ROP), Arg-Gln restored OIR-induced signaling changes, particularly those related to insulin-like growth factor receptor 1 signaling, apoptosis, and anti-apoptosis proteins [].
  • Promotion of vascular health: Arg-Gln has shown promise in reducing pathological neovascularization while promoting retinal vessel regrowth in a mouse model of ROP []. This effect might be related to its ability to reduce vascular endothelial growth factor (VEGF) levels [].

Q2: How does Arg-Gln influence VEGF levels in the context of retinal neovascularization?

A2: Studies using human retinal pigment epithelial (hRPE) cells demonstrate that Arg-Gln can decrease VEGF levels in a dose-dependent manner []. This reduction in VEGF, a key angiogenic factor, may explain its inhibitory effect on retinal neovascularization observed in the oxygen-induced retinopathy (OIR) model [].

Q3: What is the role of the acid sphingomyelinase pathway in Arg-Gln's effects on retinopathy of prematurity?

A3: Research suggests that Arg-Gln can normalize the ceramide/sphingomyelin (C/S) ratio in the retina, a marker of inflammation and injury []. This normalization is achieved by reducing acid sphingomyelinase activity, suggesting a role for Arg-Gln in modulating this pathway to alleviate ROP [].

Q4: What is the molecular formula and weight of Arg-Gln?

A4: Arg-Gln (C12H25N7O4) has a molecular weight of 331.38 g/mol.

Q5: Is there any spectroscopic data available for Arg-Gln?

A5: While the provided abstracts do not detail specific spectroscopic data for Arg-Gln, researchers commonly utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize peptides like Arg-Gln.

Q6: Does Arg-Gln possess any intrinsic catalytic properties?

A6: Based on the available research, Arg-Gln does not appear to function as a catalyst in the traditional sense. Its beneficial effects stem primarily from its interaction with biological pathways and modulation of cellular processes rather than direct catalytic activity.

Q7: Are there specific SHE (Safety, Health, and Environment) regulations that apply to the research and development of Arg-Gln?

A7: As a peptide, Arg-Gln research and development would fall under general laboratory safety regulations and guidelines for handling biological materials. Researchers should adhere to good laboratory practices (GLP) and ensure proper waste disposal procedures.

Q8: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Arg-Gln?

A8: The available abstracts provide limited information regarding the detailed PK/PD profile of Arg-Gln. Further research is needed to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its in vivo activity and efficacy in different animal models and potentially in humans.

Q9: What are the key in vitro and in vivo models used to investigate the efficacy of Arg-Gln?

A9: Researchers have employed several in vitro and in vivo models to study Arg-Gln's effects, including:

    • Primary human retinal pigment epithelial (hRPE) cells: To investigate the effect of Arg-Gln on VEGF levels [].
    • Caco-2 cells: To assess the impact of Arg-Gln on cell viability, inflammation, and barrier function in a model of intestinal injury [, ].
    • Mouse model of oxygen-induced retinopathy (OIR): To evaluate the efficacy of Arg-Gln in reducing retinal neovascularization and promoting vessel regrowth [, , ].
    • Mouse model of dextran sulfate sodium (DSS)-induced colitis: To investigate the protective effects of Arg-Gln on intestinal inflammation and oxidative stress [].
    • Neonatal mouse model of hyperoxia-induced injury: To study the impact of Arg-Gln on intestinal and brain injury markers [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.